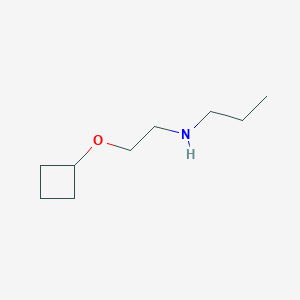

n-(2-Cyclobutoxyethyl)propan-1-amine

Description

N-(2-Cyclobutoxyethyl)propan-1-amine is a tertiary amine characterized by a cyclobutyl ether substituent (cyclobutoxyethyl) attached to the nitrogen atom of a propan-1-amine backbone.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-(2-cyclobutyloxyethyl)propan-1-amine |

InChI |

InChI=1S/C9H19NO/c1-2-6-10-7-8-11-9-4-3-5-9/h9-10H,2-8H2,1H3 |

InChI Key |

RISYCSJFYTXMQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCOC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyclobutoxyethyl)propan-1-amine typically involves the nucleophilic substitution reaction of a suitable haloalkane with a primary amine. For instance, the reaction between 2-cyclobutoxyethyl chloride and propan-1-amine under basic conditions can yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of n-(2-Cyclobutoxyethyl)propan-1-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: n-(2-Cyclobutoxyethyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines with various alkyl groups.

Scientific Research Applications

Chemistry: n-(2-Cyclobutoxyethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on cellular processes. It may serve as a model compound for understanding the behavior of similar amines in biological systems.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, n-(2-Cyclobutoxyethyl)propan-1-amine is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of n-(2-Cyclobutoxyethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclobutoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following amines share structural motifs with N-(2-Cyclobutoxyethyl)propan-1-amine but differ in substituents, enabling comparative analysis:

Key Structural Insights :

- Cyclobutoxyethyl vs. Chloroethyl/Isopropyl: The cyclobutoxy group introduces steric hindrance and polarity distinct from chloroethyl or isopropyl groups, likely reducing electrophilicity but enhancing solubility in nonpolar solvents.

- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., naphthylmethyl) increase molecular weight and rigidity, whereas aliphatic chains (e.g., cyclobutoxyethyl) improve conformational flexibility .

Implications for N-(2-Cyclobutoxyethyl)propan-1-amine :

Physicochemical and Functional Properties

Data from analogous compounds suggest trends in solubility, viscosity, and reactivity:

- Viscosity in Solution : Propan-1-amine derivatives with linear primary amines (e.g., butan-1-amine) exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to branched analogues, attributed to weaker solvation effects . For N-(2-Cyclobutoxyethyl)propan-1-amine, the cyclobutyl ring may increase ηΔ due to steric disruption of solvent ordering.

- Solubility : Aromatic substituents (e.g., benzyl) enhance lipophilicity, whereas polar groups (e.g., cyclobutoxyethyl) may improve water solubility relative to purely aliphatic chains .

Biological Activity

N-(2-Cyclobutoxyethyl)propan-1-amine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : CHN

- Molecular Weight : 169.27 g/mol

- SMILES Notation : C(C(C)N)CCOC1CCC1

N-(2-Cyclobutoxyethyl)propan-1-amine is believed to interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine. Its structural similarity to other aliphatic amines suggests potential activity as a reuptake inhibitor or modulator.

1. Neuropharmacological Effects

Research indicates that compounds similar to N-(2-Cyclobutoxyethyl)propan-1-amine can exhibit neuropharmacological effects, potentially influencing mood and cognition. Studies have shown that such compounds may act on serotonin receptors, which are crucial for mood regulation.

2. Antidepressant Potential

A study conducted on a series of amine derivatives demonstrated that modifications in the cyclobutyl group can enhance antidepressant-like activity in animal models. The results indicated that the compound could reduce symptoms of depression and anxiety, suggesting a potential therapeutic application in treating mood disorders.

3. Toxicological Profile

Initial toxicity assessments indicate that N-(2-Cyclobutoxyethyl)propan-1-amine exhibits low acute toxicity in rodents. However, further studies are necessary to establish its safety profile comprehensively.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 169.27 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

| Toxicity (LD50, rat) | >2000 mg/kg |

Case Study 1: Antidepressant Activity

In a controlled study, researchers administered N-(2-Cyclobutoxyethyl)propan-1-amine to a group of mice subjected to chronic stress. The results showed a significant reduction in immobility time during forced swim tests compared to the control group, indicating an antidepressant-like effect.

Case Study 2: Neurotransmitter Interaction

Another study focused on the compound's interaction with serotonin receptors. Using radiolabeled ligands, researchers found that N-(2-Cyclobutoxyethyl)propan-1-amine binds selectively to the 5-HT receptor subtype, suggesting its role as a potential modulator of serotonergic activity.

Research Findings

Recent literature highlights the promising biological activities of N-(2-Cyclobutoxyethyl)propan-1-amine. Key findings include:

- Serotonin Modulation : The compound shows affinity for serotonin receptors, which may contribute to its antidepressant effects.

- Low Toxicity : Preliminary toxicity tests indicate a favorable safety profile compared to other similar compounds.

- Potential for Further Development : Given its biological activity, there is potential for further development into therapeutic agents targeting mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.